molecular formula C10H6BrNO2 B152709 7-Bromoisoquinoline-3-carboxylic acid CAS No. 660830-63-7

7-Bromoisoquinoline-3-carboxylic acid

Cat. No.: B152709
CAS No.: 660830-63-7
M. Wt: 252.06 g/mol
InChI Key: OTFHFFYMJNOJCX-UHFFFAOYSA-N
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Description

7-Bromoisoquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H6BrNO2 It is a derivative of isoquinoline, featuring a bromine atom at the 7th position and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinoline-3-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by carboxylation. One common method includes the diazotization of 7-aminoisoquinoline followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The bromine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-3,4-dicarboxylic acid, while reduction can produce 7-bromoisoquinoline-3-methanol.

Scientific Research Applications

7-Bromoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Isoquinoline-3-carboxylic acid: Lacks the bromine atom at the 7th position, resulting in different chemical properties and reactivity.

    7-Chloroisoquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.

    Quinoline-3-carboxylic acid: A related compound with a different ring structure, affecting its chemical behavior and uses.

Uniqueness: 7-Bromoisoquinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

7-bromoisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFHFFYMJNOJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620115
Record name 7-Bromoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660830-63-7
Record name 7-Bromo-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=660830-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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